3-Hydroxysuberic acid

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3-Hydroxysuberic acid can be synthesized through various methods. One common synthetic route involves the oxidation of 3-hydroxy-1-octanol. This process typically uses oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions . The reaction proceeds through the formation of intermediate compounds, which are subsequently oxidized to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve the biotransformation of fatty acids using microbial enzymes. This method leverages the specificity of enzymes to selectively oxidize the desired carbon atoms, resulting in the formation of the target compound .

Analyse Chemischer Reaktionen

Types of Reactions

3-Hydroxysuberic acid undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be further oxidized to form a ketone or carboxylic acid.

Reduction: The carboxylic acid groups can be reduced to form alcohols.

Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents under acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride under anhydrous conditions.

Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Formation of 3-ketosuberic acid or 3-carboxysuberic acid.

Reduction: Formation of 3-hydroxy-1-octanol or 3-hydroxy-1-octanal.

Substitution: Formation of 3-substituted suberic acid derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Biological Significance

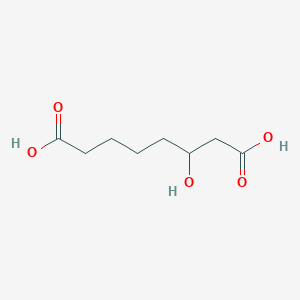

3-Hydroxysuberic acid has the chemical formula and is classified under medium-chain hydroxy acids, which are characterized by having a carbon chain length of 6 to 12 carbon atoms. It is produced in various organisms, including bacteria and humans, and has been detected in certain foods such as poultry and pigs, indicating its potential as a biomarker for dietary intake .

Key Properties

- Molecular Weight : 190.19 g/mol

- CAS Number : 73141-47-6

- Biological Role : Acts as a secondary metabolite, possibly involved in defense mechanisms or signaling within organisms .

Metabolic Pathways and Clinical Relevance

This compound is involved in several metabolic pathways, particularly those related to fatty acid metabolism. Its presence can indicate specific metabolic disorders, especially those involving mitochondrial dysfunction.

Case Studies

- Mitochondrial Disorders : A study reported a case of a 9-month-old boy suffering from mitochondrial 3-hydroxyacyl-CoA dehydrogenase deficiency, where elevated levels of this compound were observed alongside other dicarboxylic acids during metabolic acidosis episodes. This highlights its potential role in diagnosing metabolic disorders .

- EHHADH Deficiency : Research on murine models indicated that deficiency in peroxisomal L-bifunctional protein leads to elevated levels of 3-hydroxy dicarboxylic acids, including this compound. This finding suggests that monitoring this metabolite may aid in understanding the biochemical consequences of such deficiencies .

Biomarker Development

Due to its presence in various foods and biological fluids, this compound could serve as a biomarker for dietary habits or metabolic conditions. Its quantification may help in assessing nutritional status or diagnosing metabolic disorders.

Therapeutic Research

The compound's role as a secondary metabolite suggests it may have therapeutic potential. Investigations into its antioxidant properties could lead to applications in treating oxidative stress-related diseases .

Food Industry

Given its detection in food products, there is potential for using this compound as a quality marker or preservative in the food industry, enhancing product safety and authenticity.

Data Table: Summary of Findings on this compound

Wirkmechanismus

The mechanism of action of 3-hydroxysuberic acid involves its interaction with various molecular targets and pathways. As a metabolite, it participates in the tricarboxylic acid cycle and fatty acid metabolism. It acts as a substrate for enzymes such as dehydrogenases and oxidases, which catalyze its conversion to other metabolites .

Vergleich Mit ähnlichen Verbindungen

3-Hydroxysuberic acid can be compared with other similar compounds such as:

Suberic acid: Lacks the hydroxy group at the third carbon.

3-Hydroxyadipic acid: Has a shorter carbon chain.

3-Hydroxysebacic acid: Has a longer carbon chain.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical properties and reactivity compared to its analogs .

Biologische Aktivität

3-Hydroxysuberic acid, also known as 3-hydroxyoctanedioate or 3-hydroxysuberate, is a medium-chain hydroxy acid that is present across various organisms, from bacteria to humans. It belongs to the class of organic compounds known as medium-chain hydroxy acids and derivatives. This compound has garnered attention due to its potential biological activities and implications in metabolic processes.

This compound has the molecular formula C8H14O4, with a molecular weight of approximately 174.19 g/mol. It is characterized by a hydroxyl group (-OH) attached to a suberic acid backbone, which consists of an eight-carbon dicarboxylic acid structure.

Metabolism and Presence in Organisms

This compound is produced as a secondary metabolite in various organisms. It is detected in several food sources, including poultry and certain mammals, suggesting its role as a biomarker for dietary intake. Its presence indicates that it may be involved in metabolic pathways related to fatty acid metabolism and energy production .

Potential Health Implications

Research indicates that this compound may play roles in several biological processes:

- Energy Metabolism : It is involved in the β-oxidation pathway of fatty acids, particularly in peroxisomes, where dicarboxylic acids are metabolized. This suggests a role in energy homeostasis and metabolic regulation .

- Secondary Metabolite Function : As a secondary metabolite, this compound may serve protective functions against oxidative stress or act as signaling molecules within cellular pathways .

Case Studies

- Mitochondrial Trifunctional Protein Deficiency : A study highlighted elevated levels of medium-chain 3-hydroxy-dicarboxylic acids, including this compound, in patients suffering from mitochondrial trifunctional protein deficiency. This condition leads to impaired fatty acid oxidation, resulting in the accumulation of these metabolites .

- Metabolic Disorders : In cases of metabolic acidosis related to mitochondrial disorders, the presence of this compound was noted among other dicarboxylic acids, suggesting its accumulation during metabolic dysregulation .

Biological Activity Table

| Biological Activity | Description |

|---|---|

| Energy Production | Involved in β-oxidation of fatty acids. |

| Metabolic Regulation | Acts as a secondary metabolite influencing metabolic pathways. |

| Potential Biomarker | Indicates dietary intake of certain foods (e.g., poultry). |

| Oxidative Stress Response | May serve protective roles against oxidative damage. |

Eigenschaften

IUPAC Name |

3-hydroxyoctanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O5/c9-6(5-8(12)13)3-1-2-4-7(10)11/h6,9H,1-5H2,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARJZZFJXSNJKGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)O)CC(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20624863 | |

| Record name | 3-Hydroxyoctanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20624863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Hydroxysuberic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000325 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

73141-47-6 | |

| Record name | 3-Hydroxyoctanedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73141-47-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxyoctanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20624863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Hydroxysuberic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000325 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.